molecular formula C14H19N3O B12087283 2-amino-1-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile

2-amino-1-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile

Cat. No.: B12087283
M. Wt: 245.32 g/mol
InChI Key: ICQSDLCEVRMBMD-UHFFFAOYSA-N
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Description

2-Amino-1-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an indole core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an oxolane derivative with an indole precursor in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-Amino-1-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive indole derivatives.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile: shares structural similarities with other indole derivatives, such as tryptamines and indole-3-carbinol.

    Tryptamines: Known for their psychoactive properties and presence in various natural products.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Uniqueness

The uniqueness of 2-Amino-1-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

2-amino-1-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydroindole-3-carbonitrile

InChI

InChI=1S/C14H19N3O/c15-8-12-11-5-1-2-6-13(11)17(14(12)16)9-10-4-3-7-18-10/h10H,1-7,9,16H2

InChI Key

ICQSDLCEVRMBMD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(N2CC3CCCO3)N)C#N

Origin of Product

United States

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